
Phochinenin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Phochinenin G is typically isolated from the whole plant of Pholidota chinensis. The isolation process involves extensive spectroscopic investigations, including 1D and 2D NMR and HR-EIMS . The compound is separated by high-performance liquid chromatography (HPLC) on an optically active stationary phase and characterized using circular dichroism (CD) spectroscopy
化学反応の分析
Phochinenin G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Phochinenin G has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique atropisomerism properties and its potential use in molecular machines and chemical synthesis . In biology and medicine, this compound is investigated for its potential antiproliferative, antimicrobial, anti-inflammatory, and antioxidant effects . These properties make it a promising candidate for further research in drug development and therapeutic applications.
作用機序
The mechanism of action of Phochinenin G involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its phenanthrene structure, which allows it to interact with cellular components and modulate various biological processes . The specific molecular targets and pathways involved in its effects are still under investigation, but its antiproliferative and antimicrobial activities suggest potential interactions with cellular signaling pathways and enzymes .
類似化合物との比較
Phochinenin G is similar to other phenanthrene derivatives isolated from the Orchidaceae family. Some of the similar compounds include phochinenins A-F, gymconpin C, and flavanthrin . These compounds share structural similarities but differ in their specific substituents and biological activities. This compound is unique due to its specific dimeric structure and its ability to exist as optically stable atropisomers .
特性
分子式 |
C30H26O6 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-3-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-20-10-17-5-4-16-11-24(32)23(14-22(16)27(17)25(33)13-20)29-26(36-2)12-18-6-3-15-9-19(31)7-8-21(15)28(18)30(29)34/h7-14,31-34H,3-6H2,1-2H3 |
InChIキー |
FRNODSBMQDXGBL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=CC(=C(C=C3CC2)O)C4=C(C=C5CCC6=C(C5=C4O)C=CC(=C6)O)OC)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



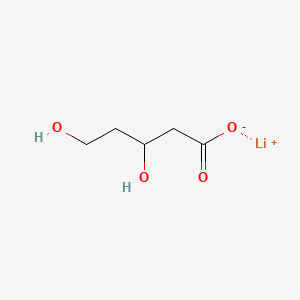
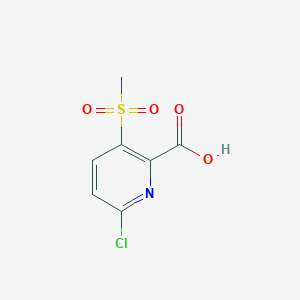
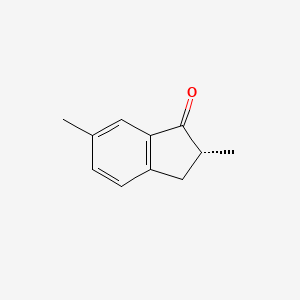
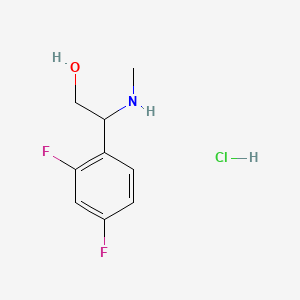
![Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13451852.png)
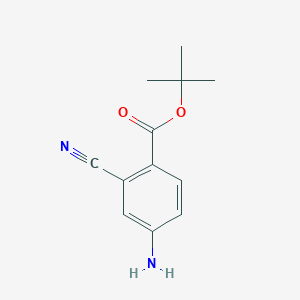
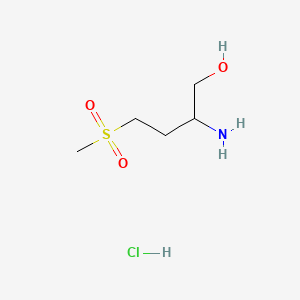
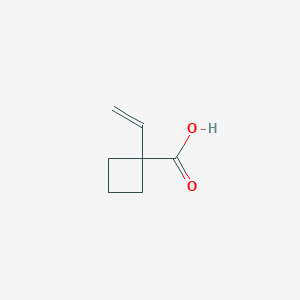
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)
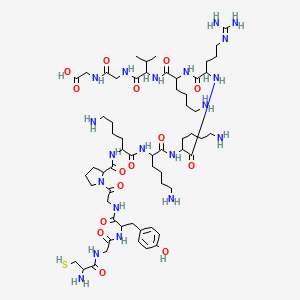


![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)
